6-Iodoquinazoline-2,4-diamine belongs to the class of quinazolines, which are bicyclic compounds composed of a benzene ring fused to a pyrimidine ring. It is classified as a bioactive compound due to its potential therapeutic applications in various fields, particularly in oncology and infectious diseases.
The synthesis of 6-Iodoquinazoline-2,4-diamine typically involves the iodination of quinazoline derivatives. A common synthetic route includes:
The industrial production of this compound may utilize continuous flow reactors and automated systems to enhance efficiency and scalability while maintaining high yield and purity .
The molecular structure of 6-Iodoquinazoline-2,4-diamine can be analyzed through its key features:
The presence of the iodine atom significantly influences both the reactivity and biological activity of the compound compared to other halogenated derivatives .
6-Iodoquinazoline-2,4-diamine participates in various chemical reactions:
The mechanism of action for 6-Iodoquinazoline-2,4-diamine primarily involves its interaction with specific molecular targets:
6-Iodoquinazoline-2,4-diamine exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and its utility in synthetic applications .
The applications of 6-Iodoquinazoline-2,4-diamine are diverse:
Quinazoline derivatives trace their origins to 1869 when Griess synthesized the first quinazoline compound through the reaction of cyanogens with anthranilic acid. Initially termed "bicyanoamido benzoyl," this scaffold was systematically explored by Bischler, Lang, and Gabriel in the early 20th century [3]. The fusion of a benzene ring with a pyrimidine ring creates a privileged heterocyclic system whose polarization alters electronic properties and enhances bioactivity. Quinazoline's versatility emerged through landmark syntheses like the Niementowski reaction (anthranilic acid + formamide → 4(3H)-quinazolinone) and Grimmel-Guinther-Morgan methods (o-aminobenzoic acids + amines) [3]. This historical foundation enabled modern anticancer agents like erlotinib, where quinazoline serves as a kinase-targeting core, underscoring its transformative role in drug discovery.
Halogenation—particularly iodination—imparts unique physicochemical and pharmacological properties to quinazoline scaffolds. Iodine's large atomic radius and electron-withdrawing nature enhance halogen bonding with biological targets and facilitate cross-coupling reactions for structural diversification. Table 1 compares key halogenated quinazolines:
Table 1: Structural and Functional Comparison of Halogenated Quinazoline Derivatives
Compound | CAS No. | Molecular Formula | Molecular Weight | Key Applications |
---|---|---|---|---|
6-Iodoquinazoline-2,4-diamine | 132131-20-5 | C₈H₇IN₄ | 286.07 | Kinase inhibitor intermediate |
4-Chloro-6-iodoquinazoline | 98556-31-1 | C₈H₄ClIN₂ | 290.49 | Anticancer agent synthesis |
5-Iodoquinazoline-2,4-diamine | 119584-76-8 | C₈H₇IN₄ | 286.07 | Enzyme inhibition studies |
The C–I bond in 6-iodoquinazoline-2,4-diamine enables Suzuki-Miyaura couplings for generating biaryl libraries, while iodine's hydrophobic interactions improve target binding affinity [1] [2] [6]. Computational analyses reveal that halogen substitution modulates electron density at N1/C2/C4 atoms, enhancing hydrogen-bond acceptor capacity critical for ATP-mimetic kinase inhibitors [5].
6-Iodoquinazoline-2,4-diamine (CAS: 132131-20-5) serves as a multifunctional synthon due to three reactive centers: the iodo group (C6), and electron-rich diamino groups (C2/C4). The iodine undergoes Pd-catalyzed cross-coupling (e.g., Sonogashira, Heck) to extend π-conjugation, while the diamino residues participate in cyclocondensation or acylation reactions [1] [6]. Density Functional Theory (DFT) studies demonstrate its aqueous reactivity: water adsorption occurs preferentially at N1 and C8a sites, with charge transfer stabilizing H-bonded complexes (ΔE = –50 kJ/mol) [5]. Table 2 details its computational properties:
Table 2: Computational Chemistry Profile of 6-Iodoquinazoline-2,4-diamine
Parameter | Value | Significance |
---|---|---|
TPSA | 77.82 Ų | High polar surface area; enhances solubility |
LogP | 1.40 | Moderate lipophilicity for membrane permeability |
H-Bond Acceptors | 4 | ATP-binding site complementarity |
H-Bond Donors | 2 | Target engagement via dual H-bond donation |
Synthetic routes exploit anthranilic acid derivatives, as illustrated by Sen and Ray's method using iodo-substituted anthranilonitrile with guanidine (Table 3) [3]. Its stability under acidic conditions (unlike parent quinazoline) further enables diverse functionalization [3] [5].
Table 3: Key Synthetic Pathways to Quinazoline Derivatives
Method | Reactants | Product | Conditions |
---|---|---|---|
Niementowski Synthesis | Anthranilic acid + Formamide | 3,4-Dihydro-4-oxoquinazoline | 125–130°C, 4–6 hr |
Isatoic Anhydride Route | Isatoic anhydride + Amines | 3,4-Dihydro-4-oxoquinazolines | Reflux, 1–6 hr |
Grimmel-Guinther-Morgan | o-Aminobenzoic acid + Amines | 2,3-Disubstituted-4-oxoquinazolines | PCl₃, toluene, Δ, 2 hr |
Related Compounds: 6-Iodoquinazoline-2,4-diamine (CAS: 132131-20-5), 4-Chloro-6-iodoquinazoline (CAS: 98556-31-1), 5-Iodoquinazoline-2,4-diamine (CAS: 119584-76-8)
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7